molecular formula C26H15Li4N5O13S4 B217042 Tetralithium 7-amino-1-hydroxy-2-(7-sulfonato-4-(4-sulfonatophenylazo)-1-naphthylazo)naphthalene-3,6-disulfonate CAS No. 106028-58-4

Tetralithium 7-amino-1-hydroxy-2-(7-sulfonato-4-(4-sulfonatophenylazo)-1-naphthylazo)naphthalene-3,6-disulfonate

Cat. No.: B217042
CAS No.: 106028-58-4
M. Wt: 761.6 g/mol
InChI Key: RIJDBCHEWLXORI-UHFFFAOYSA-J
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Description

Tetralithium 7-amino-1-hydroxy-2-(7-sulfonato-4-(4-sulfonatophenylazo)-1-naphthylazo)naphthalene-3,6-disulfonate: is a complex organic compound with a molecular formula of C26H15Li4N5O13S4 . This compound is characterized by its multiple sulfonic acid groups, azo linkages, and naphthalene rings, making it a highly functionalized molecule. It is commonly used in various industrial applications, particularly in the production of dyes and pigments due to its vibrant color properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tetralithium 7-amino-1-hydroxy-2-(7-sulfonato-4-(4-sulfonatophenylazo)-1-naphthylazo)naphthalene-3,6-disulfonate involves multiple steps, including sulfonation, diazotization, and coupling reactions. The process typically begins with the sulfonation of naphthalene to introduce sulfonic acid groups. This is followed by the diazotization of aniline derivatives to form diazonium salts, which are then coupled with naphthol derivatives to form the azo linkages.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pH, and reaction time, to optimize the formation of the desired product. The final product is purified through crystallization and filtration processes to remove any impurities.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and amino groups, leading to the formation of quinone derivatives.

    Reduction: The azo linkages in the compound can be reduced to form amine derivatives.

    Substitution: The sulfonic acid groups can participate in substitution reactions, where they can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

    Substitution: Substitution reactions typically involve nucleophiles such as amines or alcohols under acidic or basic conditions.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

Chemistry: The compound is used as a precursor in the synthesis of complex organic molecules and as a reagent in analytical chemistry for the detection of metal ions.

Biology: In biological research, it is used as a staining agent for the visualization of cellular components under a microscope.

Industry: In the industrial sector, it is widely used in the production of dyes and pigments due to its vibrant color properties and stability.

Mechanism of Action

The compound exerts its effects primarily through its azo linkages and sulfonic acid groups. The azo linkages can participate in electron transfer reactions, while the sulfonic acid groups enhance the solubility of the compound in aqueous solutions. These functional groups interact with various molecular targets, including enzymes and receptors, to modulate their activity. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

  • 2,7-Naphthalenedisulfonic acid, 4-hydroxy-3-((4-sulfophenyl)azo)-, disodium salt
  • 2,7-Naphthalenedisulfonic acid, 4-hydroxy-3-((4-sulfophenyl)azo)-, dipotassium salt

Comparison: Compared to similar compounds, Tetralithium 7-amino-1-hydroxy-2-(7-sulfonato-4-(4-sulfonatophenylazo)-1-naphthylazo)naphthalene-3,6-disulfonate is unique due to the presence of additional sulfonic acid groups and the tetralithium counterions. These features enhance its solubility and stability, making it more suitable for specific industrial and research applications.

Properties

CAS No.

106028-58-4

Molecular Formula

C26H15Li4N5O13S4

Molecular Weight

761.6 g/mol

IUPAC Name

tetralithium;6-amino-4-hydroxy-3-[[7-sulfonato-4-[(4-sulfonatophenyl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-2,7-disulfonate

InChI

InChI=1S/C26H19N5O13S4.4Li/c27-20-12-18-13(9-23(20)47(39,40)41)10-24(48(42,43)44)25(26(18)32)31-30-22-8-7-21(17-6-5-16(11-19(17)22)46(36,37)38)29-28-14-1-3-15(4-2-14)45(33,34)35;;;;/h1-12,32H,27H2,(H,33,34,35)(H,36,37,38)(H,39,40,41)(H,42,43,44);;;;/q;4*+1/p-4

InChI Key

RIJDBCHEWLXORI-UHFFFAOYSA-J

SMILES

[Li+].[Li+].[Li+].[Li+].C1=CC(=CC=C1N=NC2=C3C=CC(=CC3=C(C=C2)N=NC4=C(C5=CC(=C(C=C5C=C4S(=O)(=O)[O-])S(=O)(=O)[O-])N)O)S(=O)(=O)[O-])S(=O)(=O)[O-]

Canonical SMILES

[Li+].[Li+].[Li+].[Li+].C1=CC(=CC=C1N=NC2=C3C=CC(=CC3=C(C=C2)N=NC4=C(C5=CC(=C(C=C5C=C4S(=O)(=O)[O-])S(=O)(=O)[O-])N)O)S(=O)(=O)[O-])S(=O)(=O)[O-]

106028-58-4

Pictograms

Irritant

Origin of Product

United States

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